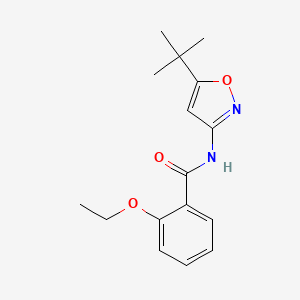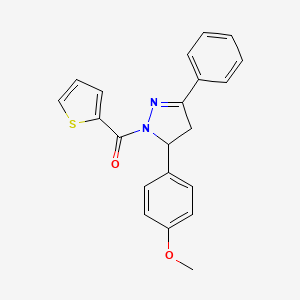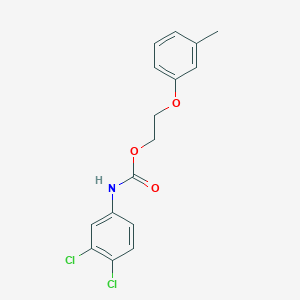
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide, commonly known as TBE-31, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBE-31 belongs to the class of isoxazole-based compounds, which have been shown to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
TBE-31 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. TBE-31 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, TBE-31 has been shown to possess antiviral activity against the influenza virus.
Mecanismo De Acción
The mechanism of action of TBE-31 is not fully understood. However, studies have suggested that TBE-31 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TBE-31 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In terms of anti-inflammatory activity, TBE-31 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses. TBE-31 has also been shown to inhibit the replication of the influenza virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
TBE-31 has been shown to possess various biochemical and physiological effects. In terms of anticancer activity, TBE-31 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. TBE-31 has also been shown to inhibit tumor growth in animal models. In terms of anti-inflammatory activity, TBE-31 has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, TBE-31 has been shown to reduce viral load in animal models of influenza infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TBE-31 in lab experiments is its broad-spectrum anticancer activity. TBE-31 has been shown to be effective against various types of cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, TBE-31 has been shown to possess anti-inflammatory and antiviral activity, which makes it a versatile compound for the study of various diseases. However, one of the limitations of using TBE-31 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of TBE-31. One of the future directions is the development of TBE-31-based anticancer drugs. TBE-31 has shown promising anticancer activity in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of TBE-31 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the study of TBE-31 in viral infections such as COVID-19 and influenza could lead to the development of new antiviral drugs. Finally, the development of TBE-31 analogs with improved solubility and bioavailability could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of TBE-31 involves a multi-step process, which includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with tert-butylhydroxylamine to form N-tert-butyl-2-ethoxybenzamide. The final step involves the reaction of N-tert-butyl-2-ethoxybenzamide with hydroxylamine-O-sulfonic acid to form TBE-31.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-20-12-9-7-6-8-11(12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKUWCPDUHINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)